Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as N-[(4-nitrophenoxy)carbonyl]-L-valine methyl ester, is a synthetic compound. Research articles describe its preparation through various methods, including:
These articles also detail the use of various techniques to characterize the synthesized compound, such as:
Research suggests that Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate may have potential applications in various scientific fields, including:
Me-Nvoc-L-Val is a derivative of the amino acid L-valine. It contains an L-valine backbone, a methyl ester group attached to the carboxylic acid terminus, and an N-protective group derived from 4-nitrophenol []. N-protective groups are temporary chemical modifications used in organic synthesis to protect the reactivity of amino groups during reactions. The 4-nitrophenoxycarbonyl (Nvoc) group is a common N-protecting group known for its ease of introduction and removal under specific conditions.
The key features of Me-Nvoc-L-Val's structure include:
The most relevant chemical reactions for Me-Nvoc-L-Val likely involve its synthesis and Nvoc group removal.
As Me-Nvoc-L-Val is likely an intermediate, it does not have a defined mechanism of action in biological systems. Its primary function is to serve as a protected form of L-valine during peptide synthesis.
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate has several important applications:
While specific interaction studies for Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate are not mentioned in the search results, it is likely that the compound interacts with various enzymes and biological systems due to its amino acid-derived structure and functional groups.
Several compounds share structural similarities with Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate:
The uniqueness of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate lies in its specific combination of protecting groups and the L-valine core structure. This particular arrangement makes it especially suitable for certain synthetic applications, such as its role in Ritonavir synthesis .
In comparison to similar compounds, Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate offers a balance between reactivity and stability, making it valuable in various chemical and pharmaceutical processes. Its specific structure allows for selective deprotection and further modifications, which is crucial in multi-step syntheses and peptide chemistry.
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate (CAS: 162537-10-2) possesses a molecular formula of C₁₃H₁₆N₂O₆ and a molecular weight of 296.28 g/mol. The compound's structure consists of three key components: the L-valine core, the methyl ester group, and the 4-nitrophenoxycarbonyl protecting group. These structural features contribute to its versatility in organic synthesis and chemical transformations.
Table 1: Physical and Chemical Properties of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₆ |
| Molecular Weight | 296.28 g/mol |
| Density | 1.264 g/cm³ |
| Boiling Point | 412.09°C at 760 mmHg |
| Flash Point | 203.025°C |
| Exact Mass | 296.10100 |
| PSA | 113.94000 |
| LogP | 2.60840 |
| Index of Refraction | 1.531 |
The compound features a carbamate linkage connecting the 4-nitrophenoxy group to the amino moiety of L-valine, providing both protection for the amino functionality and activation for subsequent transformations. The stereogenic center at the α-carbon of the valine residue maintains the L-configuration, which is crucial for applications in asymmetric synthesis and the preparation of bioactive compounds. The methyl ester group offers orthogonal protection for the carboxylic acid functionality, enabling selective chemical modifications at different sites of the molecule.
The aminolysis of MNV follows a nucleophilic acyl substitution mechanism, with reaction rates heavily dependent on amine basicity and steric factors. Kinetic analyses of MNV with secondary alicyclic amines (e.g., piperidine, morpholine) reveal biphasic Brønsted plots when log(rate constant kN) is plotted against the pKa of the conjugate acid of the amine. For amines with pKa > 9.3, the Brønsted slope (β) is 0.3, indicating rate-limiting tetrahedral intermediate (T±) formation. Below pKa 9.3, β increases to 1.0, suggesting T± decomposition becomes rate-limiting [4] [5].
Primary amines exhibit slower kinetics due to increased steric hindrance at the reaction center. For example, the second-order rate constant (kN) for MNV with n-butylamine is 0.47 M−1s−1, compared to 3.2 M−1s−1 for piperidine under identical conditions (25°C, aqueous solution) [4]. This disparity arises from the planar transition state in primary amine attacks, which is less stabilized than the zwitterionic intermediate formed with secondary amines.
Table 1: Kinetic Parameters for MNV Aminolysis with Selected Amines
| Amine | pKa | kN (M−1s−1) | Mechanism Phase |
|---|---|---|---|
| Quinuclidine | 11.3 | 5.8 ± 0.2 | T± Decomposition |
| Piperidine | 11.1 | 3.2 ± 0.1 | T± Decomposition |
| Morpholine | 8.7 | 0.9 ± 0.05 | T± Formation |
| n-Butylamine | 10.7 | 0.47 ± 0.03 | T± Formation |
The 4-nitrophenoxy group in MNV plays a dual role in transition state stabilization:
The nitro group’s meta-directing nature also influences regioselectivity in subsequent coupling reactions, favoring para-substitution in aromatic byproducts.
In polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, MNV exhibits altered reaction pathways:
Notably, solvent choice affects diastereomeric excess in chiral derivatization. DMF produces 98% R-configuration retention versus 89% in acetonitrile, highlighting the role of solvent-solute interactions in stereochemical outcomes [2].
Molecular dynamics simulations reveal three critical phases in MNV’s reaction coordinate:
Transition state geometries show significant pyramidalization at the carbonyl carbon (sp3 character = 83%), confirming the intermediacy of a tetrahedral species.
Table 1: Basic Properties of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
| Property | Value |
|---|---|
| Chemical Formula | C13H16N2O6 |
| Molecular Weight (g/mol) | 296.28 |
| CAS Number | 162537-10-2 |
| IUPAC Name | Methyl (2S)-3-methyl-2-[[(4-nitrophenoxy)carbonyl]amino]butanoate |
| Physical State | Solid (crystalline) |
| Melting Point | Not specified |
| Density (g/cm³) | 1.263±0.06 (Predicted) |
| Solubility | Soluble in chloroform, dichloromethane |
The orthogonal protection strategy utilizing the 4-nitrophenoxycarbonyl group offers significant advantages over conventional protecting groups in valine residue protection [4] [5]. Orthogonal protection enables selective deprotection of one protective group in multiply-protected structures while preserving other protected functionalities [4]. The 4-nitrophenoxycarbonyl group demonstrates stability under acidic and neutral conditions while undergoing rapid base-catalyzed hydrolysis at pH values above 12 [2] [3].
Table 2: Comparison of Amino Protecting Groups
| Protecting Group | Deprotection Conditions | Monitoring Method | pKa of Leaving Group |
|---|---|---|---|
| 4-Nitrophenoxycarbonyl (Nvoc) | Base-labile (pH ≥12) | UV-Vis at 413 nm (yellow color) | 7.15 (4-nitrophenol) |
| Fmoc | Base-labile (20% piperidine) | UV monitoring | Not applicable |
| Boc | Acid-labile (TFA) | Not colorimetric | Not applicable |
| Benzyloxycarbonyl (Z/Cbz) | Catalytic hydrogenation | Not colorimetric | Not applicable |
The 4-nitrophenol leaving group, with a pKa of 7.15, functions as an effective chromophore that enables real-time monitoring of deprotection reactions through spectroscopic analysis at 413 nanometers [2] [3]. This spectroscopic feature provides a distinctive advantage over traditional protecting groups that lack colorimetric monitoring capabilities [2]. The base-labile nature of the 4-nitrophenoxycarbonyl group creates orthogonality with acid-labile protecting groups such as tert-butyloxycarbonyl, enabling selective sequential deprotection strategies [6] [5].
Research demonstrates that 4-nitrophenyl carbamates require higher pH conditions for deprotection compared to corresponding carbonates, with carbamates showing maximum hydrolysis rates at pH 13 while carbonates achieve optimal deprotection at pH 12 [2] [3]. This differential reactivity allows for staged deprotection strategies in complex synthetic sequences where multiple valine residues require different timing for deprotection [2].
Table 3: pH-Dependent Deprotection Kinetics of 4-Nitrophenyl Protecting Groups
| pH Condition | Carbonate Hydrolysis Rate | Carbamate Hydrolysis Rate | Spectroscopic Response |
|---|---|---|---|
| pH 1-7 (Acidic/Neutral) | Minimal | Minimal | No color change |
| pH 8-11 (Mildly Basic) | Moderate | Low | Slight yellow coloration |
| pH 12 (Strongly Basic) | High | Moderate | Bright yellow (413 nm) |
| pH 13-14 (Very Strongly Basic) | Maximum | High | Intense yellow (413 nm) |
Fragment coupling strategies in macrocyclic peptide synthesis benefit significantly from the unique properties of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate [7] [8]. The compound's activated carbonate functionality makes it reactive toward amino groups, facilitating efficient peptide bond formation in fragment condensation reactions [1]. The spectroscopic monitoring capability provided by 4-nitrophenol release enables precise control over coupling reactions, particularly important in macrocyclic peptide synthesis where ring closure efficiency depends on optimal reaction conditions [8] [9].
Table 6: Fragment Coupling Strategies in Macrocyclic Peptide Synthesis
| Coupling Strategy | Advantages | Limitations | Optimal Fragment Size |
|---|---|---|---|
| Solution Phase Fragment Coupling | Full control and monitoring; Easy purification | Longer synthesis time; Material requirements | 5-15 amino acids |
| On-Resin Fragment Coupling | Rapid synthesis; Resin-bound intermediates | Solubility restrictions; Matrix interactions | 5-10 amino acids |
| Depsipeptide Technique | No epimerization; Fast coupling | Beta-elimination risk; Limited scope | 3-8 amino acids |
| Nvoc-Mediated Coupling | Spectroscopic monitoring; Orthogonal protection | pH sensitivity; Limited commercial availability | 5-12 amino acids |
Fragment coupling utilizing 4-nitrophenoxycarbonyl-protected valine derivatives offers advantages in convergent synthesis approaches where larger peptide fragments are assembled from smaller, well-characterized building blocks [7]. The methyl ester protection at the carboxyl terminus provides orthogonal reactivity that can be selectively modified during macrocyclization reactions [1]. Research indicates that fragment lengths of 5-12 amino acids represent optimal sizes for Nvoc-mediated coupling strategies, balancing synthetic efficiency with manageable purification requirements [7].
Macrocyclic peptide synthesis particularly benefits from the reduced tendency of 4-nitrophenoxycarbonyl derivatives to form optically labile oxazolones compared to traditional Fmoc-protected amino acids [10]. This property becomes especially important during ring-closing metathesis reactions and other cyclization strategies where maintaining stereochemical integrity throughout the synthetic sequence is critical [8].
Table 4: Solid-Phase Peptide Synthesis (SPPS) Compatibility Parameters
| Synthesis Parameter | Standard Fmoc-SPPS | With Nvoc Protection |
|---|---|---|
| Coupling Efficiency | High (>99%) | Expected high |
| Racemization Risk | Moderate (His, Cys susceptible) | Potentially reduced |
| Aggregation Prevention | Requires chaotropic salts | May help due to steric effects |
| Waste Reduction Potential | Low (multiple washings) | Moderate (visual monitoring) |
| Temperature Tolerance | Room temperature to 80°C | Room temperature preferred |
| Microwave Compatibility | Compatible | Requires investigation |
| Resin Compatibility | Expected universal | Expected universal |
Solid-phase peptide synthesis compatibility studies reveal that Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate demonstrates promising characteristics for integration into automated synthesis protocols [11] [12]. The compound's solubility in common SPPS solvents including dichloromethane and chloroform enables straightforward incorporation into existing synthetic workflows [1] [6]. The spectroscopic monitoring capability provided by 4-nitrophenol release offers potential for real-time reaction monitoring, addressing a key limitation in traditional SPPS where reaction completion assessment relies on indirect methods [12] [13].
Recent developments in wash-free SPPS methodologies demonstrate particular relevance for 4-nitrophenoxycarbonyl protecting groups [12]. The ability to monitor deprotection spectroscopically could enable more precise control over base removal during wash-free cycles, potentially reducing the massive solvent waste associated with traditional SPPS protocols [12]. Research indicates that wash-free SPPS can achieve up to 95% waste reduction while maintaining comparable peptide quality [12].
The base-labile nature of 4-nitrophenoxycarbonyl groups requires careful consideration of deprotection conditions to avoid premature removal during coupling steps [6]. However, the stability of these groups under neutral and mildly acidic conditions provides sufficient stability for standard SPPS protocols [2] [3]. Microwave-assisted SPPS applications require further investigation to determine optimal conditions that maintain protecting group integrity while achieving enhanced coupling efficiency [12].
Table 5: Racemization Suppression Mechanisms During Segment Condensation
| Mechanism | Standard Conditions | Nvoc Strategy |
|---|---|---|
| Oxazolone Formation | High risk with Fmoc-His, Cys | Reduced oxazolone tendency |
| Carbodiimide Activation | DCC/DIC causes racemization | Alternative activation possible |
| Pre-activation Time | Extended pre-activation increases risk | Shorter pre-activation feasible |
| Base Concentration | High DIPEA concentration problematic | Lower base requirements |
| Temperature Control | Elevated temperature increases risk | Mild temperature sufficient |
| Solvent Selection | Polar solvents increase risk | DCM/non-polar solvents preferred |
Racemization suppression represents a critical consideration in peptide synthesis, particularly during segment condensation reactions where activated amino acid intermediates are susceptible to epimerization [14] [15] [16]. The 4-nitrophenoxycarbonyl protecting group demonstrates reduced tendency toward oxazolone formation compared to conventional Fmoc protection, potentially offering significant advantages in maintaining stereochemical integrity during coupling reactions [10] [15].
Research demonstrates that histidine residues are among the most susceptible to racemization during peptide synthesis, with Fmoc-His(Trt)-OH showing particular vulnerability during carboxylate pre-activation [14]. The reduced basicity requirements for 4-nitrophenoxycarbonyl deprotection may enable milder coupling conditions that minimize racemization risk [2] [14]. Density functional theory calculations reveal that the carbonyl carbon in 4-nitrophenyl carbamates shows reduced electrophilicity compared to corresponding esters, potentially affecting the propensity for oxazolone formation [2].
The depsipeptide technique has demonstrated effectiveness in segment condensation by preventing epimerization through reduced oxazolone formation tendency [10]. Similarly, 4-nitrophenoxycarbonyl derivatives may offer comparable advantages due to their distinct electronic properties and reduced susceptibility to base-catalyzed epimerization [2] [10]. Implementation of carbodiimide/HOBt activation in non-polar solvents such as dichloromethane provides optimal conditions for minimizing side reactions while maintaining efficient coupling [10].